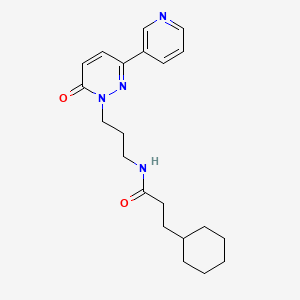

3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide" appears to be a derivative of pyridazinone with a cyclohexyl group and a pyridinyl substituent. This structure suggests potential biological activity, possibly as a receptor antagonist or as an agent with anticancer properties.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been explored in various studies. For instance, a multicomponent reaction involving arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions has been used to prepare 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives . Similarly, a series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines with adenosine A1 receptor antagonist activity was synthesized, indicating the potential for cyclohexyl derivatives to be potent antagonists . Additionally, the synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide through a double Michael addition reaction has been reported, showcasing the versatility of cyclohexanone derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can significantly influence their biological activity. For example, the presence of a cyclohexyl group and pyridinyl substituents can affect the compound's binding affinity to biological targets. The molecular docking studies of similar compounds have provided insights into the binding modes of active compounds, which is crucial for understanding their mechanism of action .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can vary depending on the substituents and reaction conditions. For instance, the reaction of cyclohexylamine with different aldehydes leads to the formation of distinct products, highlighting the importance of the aryl substituent in determining the outcome of the reaction . This suggests that the compound may also exhibit unique reactivity patterns that could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as water solubility, are influenced by their molecular structure. For example, some cyclohexenyl derivatives exhibit considerable water solubility, which is an important factor for their bioavailability and pharmacokinetic profile . The electronic polarization observed in the vinylogous amide portion of related compounds indicates the presence of partial charges, which can affect the compound's interactions with biological molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has demonstrated innovative pathways to synthesize pharmacologically active pyridazinone derivatives, showcasing the compound's role in developing new chemical entities. For instance, concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involve cycloaddition and condensation reactions, highlighting the utility of similar structures in generating compounds with potential biological activities (Johnston et al., 2008). Moreover, the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has been explored for their anticancer and α-glucosidase inhibitory activities, providing a methodological foundation for creating compounds with significant therapeutic potentials (Al-Majid et al., 2019).

Anticancer Activity

The development of heterocyclic compounds with anticancer activity is a prominent area of research involving the synthesis of derivatives related to the mentioned compound. The synthesis and evaluation of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have shown promising results in anticancer activity, underscoring the potential of cyclohexyl and pyridinyl substituents in medicinal chemistry (Kumar et al., 2013).

Antimicrobial and Catalytic Applications

Further applications include the exploration of novel indolylpyridazinone derivatives with expected biological activity, indicating a broad spectrum of pharmacological benefits (Abubshait, 2007). Additionally, the compound's structure is instrumental in catalytic systems for oxidation reactions, demonstrating its versatility in chemical transformations (Shul’pin et al., 1993).

Eigenschaften

IUPAC Name |

3-cyclohexyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c26-20(11-9-17-6-2-1-3-7-17)23-14-5-15-25-21(27)12-10-19(24-25)18-8-4-13-22-16-18/h4,8,10,12-13,16-17H,1-3,5-7,9,11,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGDQVMHIVKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)